Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate

Description

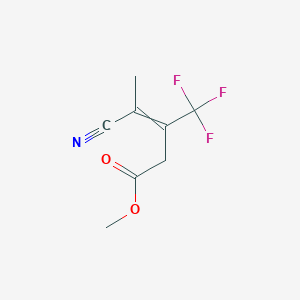

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate is an α,β-unsaturated ester featuring a cyano group (-CN) and a trifluoromethyl (-CF₃) substituent on a pentenoyl backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The compound’s reactivity arises from the electron-withdrawing effects of the -CN and -CF₃ groups, which enhance electrophilicity at the α,β-unsaturated position, facilitating nucleophilic additions or cyclizations.

Properties

CAS No. |

680193-77-5 |

|---|---|

Molecular Formula |

C8H8F3NO2 |

Molecular Weight |

207.15 g/mol |

IUPAC Name |

methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate |

InChI |

InChI=1S/C8H8F3NO2/c1-5(4-12)6(8(9,10)11)3-7(13)14-2/h3H2,1-2H3 |

InChI Key |

YIUOQPGZRPZJQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CC(=O)OC)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkene with a cyano and trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of more complex molecules.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Michael Addition Reactions : It can participate in Michael addition reactions due to the presence of both electron-withdrawing and electron-donating groups.

- Nucleophilic Substitution : The cyano group provides a site for nucleophilic attack, facilitating the synthesis of derivatives with enhanced properties.

Biological Applications

Recent studies have indicated that this compound exhibits promising biological activities, making it a candidate for pharmaceutical development.

Anticancer Activity

Research has shown that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it exhibits effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Industrial Applications

This compound finds applications in several industrial sectors:

Agrochemicals

The compound is being explored for use in agrochemical formulations as an insecticide or herbicide due to its biological activity against pests. Its trifluoromethyl group enhances lipophilicity, improving its efficacy as a pesticide.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and resins that require specific thermal or mechanical properties, owing to its unique chemical structure.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the synthesis of a series of this compound derivatives that showed significant anticancer activity against breast cancer cells (MCF-7). The most potent derivative led to a reduction in cell viability by over 70% at low concentrations.

Case Study 2: Agrochemical Development

Another research effort focused on the application of this compound in developing a new class of insecticides. Field trials indicated that formulations containing this compound significantly reduced pest populations while being environmentally safer compared to traditional options.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecules | Participates in Michael addition reactions |

| Biological Activity | Anticancer agent | Induces apoptosis in cancer cell lines |

| Antimicrobial agent | Effective against bacteria and fungi | |

| Agrochemicals | Insecticide formulation | Reduces pest populations significantly |

| Material Science | Polymer and resin synthesis | Enhances thermal/mechanical properties |

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate involves its interaction with molecular targets through its functional groups. The cyano group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzalutamide Derivatives

Enzalutamide (MDV3100), a nonsteroidal antiandrogen, shares the 4-cyano-3-(trifluoromethyl)phenyl moiety but incorporates it into a thiohydantoin-imidazolidinone scaffold (see structure in ). Key differences include:

- Backbone Complexity: Enzalutamide’s fused heterocyclic system contrasts with the linear pentenoyl ester of Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate.

- Bioactivity: Enzalutamide’s anti-cancer activity (prostate cancer) arises from its androgen receptor antagonism, linked to its rigid aromatic-heterocyclic core. The simpler ester structure of this compound likely lacks such receptor specificity but may serve as a precursor for bioactive molecules .

Aryl Esters with Trifluoromethyl/Cyano Substituents

- Methyl 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate (): This enzalutamide precursor shares the trifluoromethyl-cyano-phenyl group but includes a thioxoimidazolidinone ring. The methyl ester in this intermediate aids solubility during synthesis, similar to the role of the ester group in this compound .

- 4-Cyano-3-(trifluoromethyl)phenyl Benzoate (): A simpler aryl ester synthesized via Ullmann coupling. Its benzoate backbone and substituents highlight the electronic effects of -CN/-CF₃ on reaction yields (74% in ), suggesting this compound may exhibit comparable reactivity in coupling reactions .

Sulfonylurea Herbicides ()

Compounds like triflusulfuron-methyl and metsulfuron-methyl are methyl esters of sulfonylurea herbicides. While structurally distinct (triazine cores vs. pentenoyl backbone), they share ester functionalities critical for bioavailability and hydrolysis stability. This compound’s ester group may similarly influence hydrolytic stability and transport properties .

Key Data and Functional Comparisons

Research Findings and Implications

- Synthetic Utility: The ester group in this compound likely enhances solubility in organic media, analogous to intermediates in enzalutamide synthesis (). Its α,β-unsaturated system could enable Michael additions or Diels-Alder reactions for heterocycle formation .

- Stability: The -CF₃ group’s electron-withdrawing effect may reduce ester hydrolysis rates compared to non-fluorinated analogs, as seen in triflusulfuron-methyl’s agrochemical stability () .

Biological Activity

Introduction

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following chemical structure:

- Chemical Formula : C8H6F3N

- Molecular Weight : 201.14 g/mol

- CAS Number : 118447073

The compound features a cyano group and a trifluoromethyl group, which are known to enhance biological activity by influencing electronic properties and lipophilicity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that certain analogs exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating promising anticancer properties .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Compounds with planar structures can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The presence of cyano and trifluoromethyl groups may facilitate interactions with specific enzymes or receptors, potentially inhibiting their activity.

Study on Antiproliferative Effects

A recent investigation into the antiproliferative activity of this compound derivatives revealed that these compounds could significantly reduce cell viability in cultured pancreatic cancer cells. The study utilized various concentrations ranging from 0.1 µM to 10 µM, with results suggesting a dose-dependent response in cell viability assays .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Panc-1 | 0.051 |

| Compound B | BxPC-3 | 0.066 |

| Control | WI38 | 0.36 |

Pharmacological Profiles

The pharmacological profile of this compound is characterized by:

- High Binding Affinity : Similar compounds have shown strong binding affinities to androgen receptors, suggesting potential applications in hormonal therapies.

- Reversible Effects : Studies indicate that the effects of related compounds can be reversed after cessation of treatment, which is crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.